2-Bromoethyl methacrylate
CAS No.: 4513-56-8
Cat. No.: VC1964221
Molecular Formula: C6H9BrO2
Molecular Weight: 193.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4513-56-8 |
---|---|
Molecular Formula | C6H9BrO2 |
Molecular Weight | 193.04 g/mol |
IUPAC Name | 2-bromoethyl 2-methylprop-2-enoate |
Standard InChI | InChI=1S/C6H9BrO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 |
Standard InChI Key | AOUSBQVEVZBMNI-UHFFFAOYSA-N |
SMILES | CC(=C)C(=O)OCCBr |
Canonical SMILES | CC(=C)C(=O)OCCBr |
Introduction
Chemical Identity and Properties
2-Bromoethyl methacrylate (CAS No. 4513-56-8) is an organic compound with the molecular formula C6H9BrO2 and a molecular weight of 193.04 g/mol . It belongs to the class of methacrylate esters and contains a reactive bromine atom that facilitates further chemical modifications. The compound has several synonyms, including 2-bromoethyl 2-methylprop-2-enoate, methacrylic acid 2-bromoethyl ester, and 2-methylpropenoic acid 2-bromoethyl ester .
Physical and Chemical Properties
The physical and chemical properties of 2-bromoethyl methacrylate are summarized in Table 1.
Table 1: Physical and Chemical Properties of 2-Bromoethyl Methacrylate
Property | Value |
---|---|
Molecular Formula | C6H9BrO2 |
Molecular Weight | 193.04 g/mol |
Physical State | Liquid |
Density | 1.3994 g/ml |
Boiling Point | 80°C (at 16 Torr) / 203°C (at 760 mmHg) |
Flash Point | 76.6°C |
Refractive Index | 1.4740 to 1.4780 |
Solubility | Soluble in organic solvents |
Data compiled from multiple sources
Structural Information
2-Bromoethyl methacrylate consists of a methacrylate group (containing the characteristic carbon-carbon double bond and ester functionality) linked to a bromoethyl moiety. The bromoethyl group serves as a handle for further functionalization through various chemical reactions, particularly nucleophilic substitution reactions and as an initiator for polymerization processes .
Synthesis and Preparation
2-Bromoethyl methacrylate is typically synthesized through esterification reactions. In laboratory settings, it can be prepared by a procedure similar to that used for 3-bromopropyl methacrylate . Commercial preparations often include stabilizers such as methyl ether hydroquinone (MEHQ) to prevent premature polymerization during storage and transportation .
For research purposes, 2-bromoethyl methacrylate stock solutions can be prepared according to the concentrations shown in Table 2.
Table 2: Stock Solution Preparation Guide for 2-Bromoethyl Methacrylate
Desired Concentration | Amount of Compound |
---|---|
1 mg | |
1 mM | 5.1803 mL |
5 mM | 1.0361 mL |
10 mM | 0.518 mL |
Data from GlpBio product information
Applications in Polymer Chemistry
Preparation of Functional Microspheres
One of the most significant applications of 2-bromoethyl methacrylate is in the preparation of crosslinked polymeric microspheres with functional surfaces. These microspheres serve as versatile platforms for further functionalization, allowing the creation of materials with tailored properties for specific applications .
Research by Karagoz et al. demonstrated that 2-bromoethyl methacrylate can be polymerized in aqueous suspension to create crosslinked microspheres ranging from 125 to 420 μm in diameter. These microspheres feature accessible bromoethyl groups on their surfaces, with a density of approximately 1.55 mmol·g⁻¹, which serve as initiation sites for subsequent reactions .
Surface-Initiated Polymerization
The bromoethyl groups on the surface of poly(2-bromoethyl methacrylate) microspheres can initiate two types of polymerization reactions:
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Atom Transfer Radical Polymerization (ATRP): The bromoethyl groups serve as efficient initiation sites for ATRP of various monomers, such as glycidyl methacrylate, creating epoxy-functional polymer brushes on the microsphere surfaces .
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Ring-Opening Polymerization (ROP): The same bromoethyl groups can initiate ROP of cyclic monomers like 2-methyl-2-oxazoline, resulting in N-acetylethyleneimine-functional hairy grafts on the microsphere surfaces .
These surface-initiated polymerization techniques enable the creation of microspheres with functional polymer brushes, which are attached to the particle surfaces via hydrolytically stable linkages .
Research Findings and Developments
Crosslinked Poly(2-bromoethyl methacrylate) Microspheres
Detailed research has been conducted on the preparation and properties of crosslinked poly(2-bromoethyl methacrylate) microspheres. Karagoz, Gunes, and Bicak reported a suspension polymerization method that yields highly transparent microspheres with excellent mechanical stability .
The suspension polymerization was performed using:
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2-Bromoethyl methacrylate as the main monomer
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Methyl methacrylate as a diluting co-monomer
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Ethylene glycol dimethacrylate as a crosslinker
The resulting microspheres were characterized using various analytical techniques, including bromine analysis, Fourier-transform infrared spectroscopy (FT-IR), X-ray photoelectron spectroscopy (XPS), and scanning electron microscopy (SEM) .
Surface Grafting Kinetics
Studies on the surface-initiated ATRP of glycidyl methacrylate from poly(2-bromoethyl methacrylate) microspheres revealed first-order kinetics, as shown in Figure 3 of the original research paper. The grafting process showed controlled characteristics, with the bromine content decreasing as the grafting progressed, indicating successful attachment of polymer chains to the microsphere surfaces .
The XPS analysis confirmed the presence of glycidyl methacrylate polymer brushes on the microsphere surfaces, with characteristic peaks corresponding to the epoxy groups of the grafted polymer .
Functional Polymer Brushes
The research demonstrated that poly(2-bromoethyl methacrylate) microspheres can be decorated with two types of functional polymer brushes:
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Epoxy-functional brushes: Created via ATRP of glycidyl methacrylate, these brushes provide reactive epoxy groups that can be further modified for various applications, including immobilization of biomolecules .
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N-acetylethyleneimine brushes: Formed through ROP of 2-methyl-2-oxazoline, these brushes can be hydrolyzed to create polyethyleneimine-functional surfaces, which are valuable for applications requiring amine functionality, such as metal ion chelation and biomolecule binding .
The FT-IR spectra clearly showed the characteristic peaks of these functional groups, confirming successful grafting and subsequent modifications .
Recent Developments and Applications
Recent research has expanded the applications of 2-bromoethyl methacrylate in the development of supramolecular assemblies. A study published in 2022 investigated the use of 2-bromoethyl methacrylate in the synthesis of water-soluble nucleobase-containing copolymers for biological applications .
These nucleobase-containing copolymers were characterized using size exclusion chromatography (SEC) in DMF containing 0.1 wt% LiCl, with a flow rate of 0.8 mL min⁻¹ at 40°C. The data were calibrated using polymethyl methacrylate (PMMA) standards .
In vitro investigations, including cytotoxicity and compatibility assays on red blood cells, were conducted to assess the potential of these nucleobase-containing copolymers for biological applications .
Classification | Details |
---|---|
GHS Hazard Statements | H315: Causes skin irritation |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation (50% of notifications) | |
Risk Phrases | 36/37/38 |
Safety Phrases | 26-36/37/39 |
Hazard Classes | Skin Irrit. 2 (100%) |
Eye Irrit. 2 (100%) |
Data from safety information sources
When handling 2-bromoethyl methacrylate, appropriate personal protective equipment should be used, including gloves, eye protection, and adequate ventilation. The compound should be stored away from moisture at room temperature for optimal stability .
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